molecular formula C18H13BrClNO B1372847 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-80-5

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1372847
CAS RN: 1160262-80-5
M. Wt: 374.7 g/mol
InChI Key: FBKMJCZHWHWKJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves various organic chemistry reactions, including electrophilic aromatic substitution, nucleophilic addition, and possibly others depending on the specific synthesis route .


Molecular Structure Analysis

The molecular structure of organic compounds is typically confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .


Chemical Reactions Analysis

The compound, being an aromatic organic molecule, is likely to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., can be determined using various analytical techniques .

Scientific Research Applications

Luminescent Properties and Application in Coupling Reactions

A series of cyclopalladated 2-(4-bromophenyl)pyridine (bpp) complexes exhibit luminescent properties with emission peaks in the 390-543 nm range under UV irradiation. These complexes have been applied in coupling reactions of aryl chlorides, demonstrating their potential in organic synthesis and material sciences (Xu et al., 2014).

Total Synthesis of Alkaloids

The compound has been utilized in the total synthesis of various alkaloids such as Telisatin A, Telisatin B, and Lettowianthine. This showcases its importance in the field of medicinal chemistry and drug discovery (Nimgirawath & Udomputtimekakul, 2009).

Formation of Tetracyclic Isoquinoline Derivatives

The compound facilitates the formation of tetracyclic isoquinoline derivatives, indicating its role in complex molecule construction and organic synthesis (Roydhouse & Walton, 2007).

Suzuki-Miyaura Coupling

It has been applied in the Suzuki-Miyaura coupling process, an important reaction in the field of organic chemistry, particularly in the synthesis of biaryls, an important class of compounds in pharmaceuticals and agrochemicals (Tagata & Nishida, 2003).

Synthesis of Quinoline Derivatives

The compound is involved in the synthesis of various quinoline derivatives, which are crucial in the development of new pharmaceuticals and materials (Elkholy & Morsy, 2006).

Corrosion Inhibition Studies

8-Hydroxyquinoline derivatives, including those synthesized from 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride, show significant potential as corrosion inhibitors, useful in material science and engineering applications (Rbaa et al., 2018).

Applications in Organic Synthesis

The compound has been used in the synthesis of various organic molecules, demonstrating its versatility and importance in synthetic chemistry (Kobayashi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, if it’s an active pharmaceutical ingredient, its mechanism of action would be how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound are typically provided in its Safety Data Sheet (SDS). This includes information on its toxicity, environmental impact, safe handling procedures, and disposal methods .

properties

IUPAC Name

2-(4-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKMJCZHWHWKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188020
Record name 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

CAS RN

1160262-80-5
Record name 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160262-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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